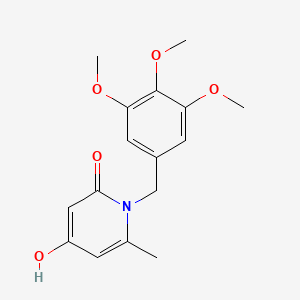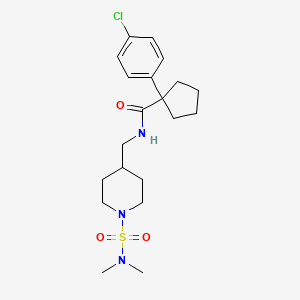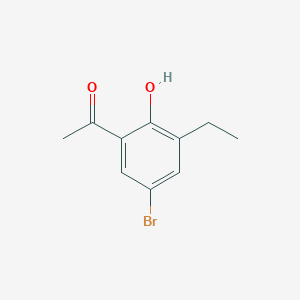
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is commonly used in organic synthesis reactions and can be used as a reagent or intermediate . It can participate in alkylation, reduction, Grignard reaction, and other reactions, commonly used in the synthesis of drugs, pesticides, and other organic compounds .
Synthesis Analysis
The synthesis of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” involves several steps. One method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt .Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is C10H11BrO2 . The molecular weight is 243.1 .Chemical Reactions Analysis
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” can participate in various chemical reactions. It can undergo alkylation, reduction, and Grignard reactions . It is commonly used in the synthesis of drugs, pesticides, and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” include a molecular weight of 243.1 . The exact boiling point, melting point, and density are not specified in the available resources.科学的研究の応用
Environmental Presence and Toxicity of Brominated Compounds
A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, highlighting the significant application of NBFRs and the need for more research on their environmental fate and toxicity. This study emphasizes the widespread use and potential risks associated with brominated compounds, suggesting a context in which 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could be studied for its environmental impact and safety profile (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Material Science and Chemistry
The synthesis and application of phosphonic acids, as reviewed by Sevrain et al. (2017), highlight the diverse applications of these compounds in drug development, materials science, and as catalysts or reagents in organic synthesis. Given the structural similarity and functional groups, research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone might explore its potential as a precursor or intermediate in the synthesis of complex molecules or materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biodegradation and Environmental Fate
Thornton et al. (2020) provide insights into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Understanding the biodegradation pathways and environmental fate of such compounds can inform research into similar brominated compounds, including 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, particularly regarding their persistence and potential impacts on ecosystems (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Antioxidant Activities and Potential Health Implications
The investigation into the antioxidant activities of hydroxycinnamates by Shahidi and Chandrasekara (2010) demonstrates the potential health benefits of phenolic compounds, which can act as antioxidants. Research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could explore similar antioxidant properties or other biological activities, contributing to the development of novel therapeutics or dietary supplements (Shahidi & Chandrasekara, 2010).
特性
IUPAC Name |
1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKRLBGVYFTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

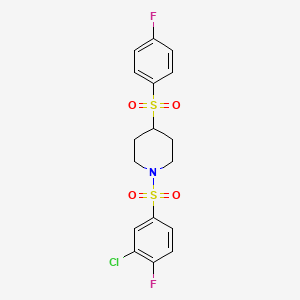
![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)
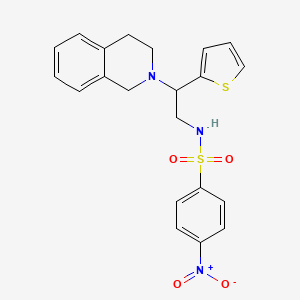
![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)

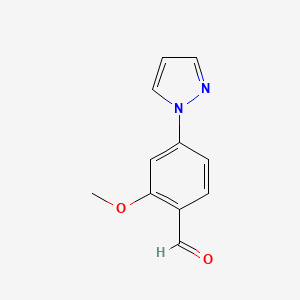
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

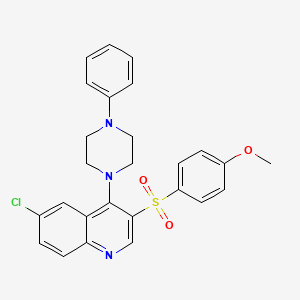
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)
